molecular formula C10H14N2O4S B14113414 4-[(4-Aminobenzene-1-sulfonyl)amino]butanoic acid CAS No. 457942-90-4

4-[(4-Aminobenzene-1-sulfonyl)amino]butanoic acid

Cat. No.: B14113414
CAS No.: 457942-90-4
M. Wt: 258.30 g/mol
InChI Key: PLVIOWGDVCMNAH-UHFFFAOYSA-N
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Description

4-[(4-Aminobenzene-1-sulfonyl)amino]butanoic acid is an organic compound with the molecular formula C10H14N2O4S. It is a derivative of sulfonamide, characterized by the presence of both an amino group and a sulfonyl group attached to a butanoic acid backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminobenzene-1-sulfonyl)amino]butanoic acid typically involves the reaction of 4-aminobenzenesulfonyl chloride with butanoic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminobenzene-1-sulfonyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to form sulfinic or sulfenic acids.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, sulfinic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-[(4-Aminobenzene-1-sulfonyl)amino]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Aminobenzene-1-sulfonyl)amino]butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilic acid: Similar in structure but lacks the butanoic acid moiety.

    Sulfanilamide: Another sulfonamide derivative with similar antimicrobial properties.

Uniqueness

4-[(4-Aminobenzene-1-sulfonyl)amino]butanoic acid is unique due to the presence of both an amino group and a sulfonyl group attached to a butanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

457942-90-4

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

4-[(4-aminophenyl)sulfonylamino]butanoic acid

InChI

InChI=1S/C10H14N2O4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7,11H2,(H,13,14)

InChI Key

PLVIOWGDVCMNAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NCCCC(=O)O

Origin of Product

United States

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